A Senior Application Scientist's Field-Proven Guide for Researchers and Drug Development Professionals
A Senior Application Scientist's Field-Proven Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide to the Formation, Analysis, and Mitigation of Oseltamivir-Citric Acid Adducts
Abstract
Oseltamivir, the active pharmaceutical ingredient (API) in Tamiflu®, is a cornerstone of antiviral therapy for influenza. While its overall stability profile is well-documented, the potential for interaction with common pharmaceutical excipients remains a critical area of investigation for formulation scientists. This guide provides an in-depth examination of the adduct formation mechanism between oseltamivir and citric acid, a widely used excipient. Contrary to a simple degradation pathway, this interaction highlights a nuanced chemical incompatibility. Citric acid is often employed to maintain an acidic pH, which paradoxically enhances oseltamivir's stability against hydrolysis while creating conditions conducive to a direct chemical reaction. This document elucidates the nucleophilic amidation mechanism, details authoritative methods for the adducts' characterization, and presents a comprehensive, self-validating experimental protocol for their study.
Introduction: The Duality of Citric Acid in Oseltamivir Formulations
Oseltamivir phosphate is a prodrug that is hydrolyzed in the liver to its active form, oseltamivir carboxylate, a potent inhibitor of the influenza neuraminidase enzyme.[][2] The chemical stability of the oseltamivir molecule, particularly its ethyl ester moiety, is highly pH-dependent. Forced degradation studies have extensively shown that oseltamivir is susceptible to hydrolysis under both acidic and alkaline conditions, with maximal stability observed around pH 4.0.[3][4]
This pH-stability profile is the primary driver for using acidulants like citric acid in oral liquid formulations. By maintaining an acidic environment, citric acid effectively minimizes the rate of hydrolytic degradation of the ester linkage.[5][6] However, this deliberate choice introduces a competing risk: a direct chemical reaction between the drug substance and the excipient. The primary amino group at the C-5 position of oseltamivir's cyclohexene ring is a potent nucleophile. Citric acid, a tricarboxylic acid, provides electrophilic carbonyl targets. Under conditions of elevated temperature and moisture, which can occur during manufacturing or long-term storage, this reactivity can lead to the formation of drug-excipient adducts, representing a unique class of impurities.[7]
Understanding this mechanism is not merely an academic exercise. It is fundamental to developing robust, stable, and safe oseltamivir formulations. The formation of such adducts can lead to a decrease in API potency and the introduction of new, uncharacterized chemical entities that require toxicological assessment.
The Core Mechanism: Nucleophilic Acyl Substitution
The formation of the oseltamivir-citric acid adduct is a classic example of nucleophilic acyl substitution, specifically an amidation reaction . The reaction occurs between the primary amine of oseltamivir and one of the carboxylic acid functional groups of citric acid. Research has successfully isolated and characterized two primary adducts that arise from this interaction in commercial oseltamivir phosphate powder for oral suspension.[7][8]
The core transformation involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of oseltamivir's amino group onto the electrophilic carbonyl carbon of a citric acid carboxyl group. This is followed by the elimination of a water molecule to form a stable amide bond.
The two identified adducts are:
-
Adduct I: 3-((-6-acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamoyl)-3-hydroxypentanedioic acid
-
Adduct II: 2-(2-((-6-acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)amino)-2-oxoethyl)-2-hydroxysuccinic acid
The formation of these two distinct structures suggests that the reaction can proceed via different pathways, likely involving either the terminal or the central carboxyl group of citric acid, potentially followed by intramolecular rearrangement or cyclization under thermal stress.[7]
Visualizing the Reaction Pathway
The following diagram illustrates the fundamental amidation reaction between oseltamivir and citric acid, leading to the formation of a representative adduct.
Caption: Amidation reaction between oseltamivir's primary amine and a carboxyl group of citric acid.
Analytical Characterization of Adducts
The identification and quantification of these adducts require high-resolution analytical techniques capable of separating structurally similar compounds from the parent API and other degradants.[9] The methods of choice are High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[7]
-
HPLC: A stability-indicating reverse-phase HPLC method is essential. Such methods can separate oseltamivir from its known hydrolytic and oxidative degradants, as well as the more polar citrate adducts.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, is indispensable for unambiguous structure confirmation. It provides accurate mass measurements of the parent ions of the adducts, allowing for the determination of their elemental composition. Tandem MS (MS/MS) is then used to fragment the adduct ions, providing structural information that helps pinpoint the location of the newly formed amide bond.[10]
Data Presentation: Expected Mass Spectrometry Data
The table below summarizes the theoretical mass data crucial for identifying oseltamivir and its two known citric acid adducts during an LC-MS analysis.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) | Expected Ion [M+H]⁺ (m/z) |
| Oseltamivir (Free Base) | C₁₆H₂₈N₂O₄ | 312.41 | 312.2049 | 313.2122 |
| Adduct I | C₂₂H₃₄N₂O₁₀ | 486.51 | 486.2214 | 487.2287 |
| Adduct II | C₂₂H₃₄N₂O₁₀ | 486.51 | 486.2214 | 487.2287 |
Experimental Protocol: A Self-Validating Forced Degradation Study
This protocol describes a robust, self-validating workflow to intentionally generate, detect, and confirm the identity of oseltamivir-citric acid adducts. The design incorporates critical controls to ensure that the observed impurities are unequivocally the result of the drug-excipient interaction.
Visualizing the Experimental Workflow
Caption: Self-validating workflow for forced degradation study of oseltamivir-citrate interaction.
Step-by-Step Methodology
Objective: To confirm the formation of adducts is dependent on the presence of both oseltamivir and citric acid.
Materials:
-
Oseltamivir Phosphate API
-
Anhydrous Citric Acid (USP/Ph. Eur. grade)
-
HPLC-grade Water
-
Volumetric flasks, pipettes, vials
-
Calibrated oven or water bath
-
RP-HPLC system with PDA/UV detector coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of Oseltamivir Phosphate in water at a concentration of 1.0 mg/mL.
-
Prepare a stock solution of Citric Acid in water at a concentration of 1.0 mg/mL.
-
-
Preparation of Stress Samples (Self-Validating System):
-
Sample A (Test Sample): In a 10 mL volumetric flask, combine 5.0 mL of the oseltamivir stock solution and 5.0 mL of the citric acid stock solution. This creates a solution containing both reactants.
-
Sample B (API Control): In a 10 mL volumetric flask, place 5.0 mL of the oseltamivir stock solution and dilute to volume with water. This control will show degradation pathways of the API alone under the stress conditions.
-
Sample C (Excipient Control): In a 10 mL volumetric flask, place 5.0 mL of the citric acid stock solution and dilute to volume with water. This ensures the excipient itself does not degrade into interfering species.
-
Sample D (T=0 Reference): Prepare a fresh mixture as described for Sample A, but do not subject it to stress. Analyze immediately to establish the baseline chromatogram.
-
-
Application of Stress:
-
Tightly cap all vials (A, B, and C).
-
Place the vials in a calibrated oven or water bath set to a moderately elevated temperature (e.g., 60°C).
-
Maintain the stress condition for a defined period (e.g., 24, 48, and 72 hours). The duration may be adjusted based on the observed rate of degradation.
-
-
Analysis by LC-MS/MS:
-
After the stress period, allow samples to cool to room temperature.
-
Analyze all samples (A, B, C, and the T=0 reference D) using a validated, stability-indicating HPLC method.
-
HPLC Conditions (Illustrative):
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate polar adducts from the main API peak.
-
Flow Rate: 0.3 mL/min
-
Detection: UV at 215 nm and full scan positive ion mode HRMS.
-
-
MS/MS Analysis: Configure the mass spectrometer to perform data-dependent acquisition, triggering MS/MS fragmentation on the most intense ions detected in the full scan, particularly targeting the theoretical m/z values of the expected adducts.
-
-
Data Interpretation and Validation:
-
Causality: Compare the chromatogram of Sample A (Test) with those of Sample B (API Control) and Sample C (Excipient Control). The adduct peaks should be present only in Sample A. Their absence in B and C provides direct evidence that the interaction requires both oseltamivir and citric acid.
-
Identification: For the unique peaks observed in Sample A, extract the high-resolution mass spectrum. The measured accurate mass of the [M+H]⁺ ion should match the theoretical mass of the adducts (487.2287 Da) within a narrow mass tolerance (e.g., < 5 ppm).
-
Structural Confirmation: Analyze the MS/MS fragmentation pattern of the adduct ions. The fragments should be consistent with the proposed amide-linked structures.
-
Implications for Drug Development and Formulation
The potential for adduct formation between oseltamivir and citric acid carries significant implications for pharmaceutical development:
-
Excipient Selection and Screening: While citric acid is beneficial for preventing hydrolysis, its concentration must be carefully optimized. For solid dosage forms, control of moisture content is paramount. Alternative pH modifiers that lack a reactive carboxyl group could be considered in early-stage development.
-
Forced Degradation and Stability Studies: Drug-excipient compatibility studies are not optional; they are a regulatory necessity. The protocol outlined above serves as a template for the kind of rigorous investigation required to de-risk a formulation.
-
Analytical Method Development: Stability-indicating methods must be proven capable of separating and quantifying these specific interaction products. Reference standards for the adducts may need to be synthesized for accurate quantification.
-
Manufacturing Process Control: Manufacturing processes, especially those involving wet granulation or aqueous coating with formulations containing both components, should be designed to minimize exposure to high temperatures and prolonged drying times.
Conclusion
The interaction between oseltamivir and citric acid is a compelling case study in the complexities of pharmaceutical formulation. It demonstrates that an excipient chosen to solve one stability problem (hydrolysis) can introduce another (adduct formation). A thorough mechanistic understanding, grounded in the principles of nucleophilic chemistry, is essential for anticipating and controlling such interactions. By employing robust, self-validating analytical workflows that combine chromatographic separation with high-resolution mass spectrometry, drug development professionals can design stable, safe, and effective oseltamivir drug products, ensuring that the therapeutic benefit is never compromised by unforeseen chemical incompatibility.
References
-
Veeprho Pharmaceuticals. Oseltamivir Impurities and Related Compound. Available from: [Link]
-
Upmanyu, N., & Porwal, P. K. (2019). Degradation Behavior of Oseltamivir Phosphate under Various Stress Conditions using Stability-indicating HPLC Method. Journal of Pharmaceutical Science and Technology Management, 3(1). Available from: [Link]
-
Sattelkau, T., & Knußmann, F. (2007). Chemical stability of oseltamivir in oral solutions. Pharmazie, 62(9), 678-682. Available from: [Link]
-
Patel, H. B., et al. (2018). Analytical Method Development and Stability Studies for Estimation of Oseltamivir In Bulk and Capsules Using RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 9(10), 4304-10. Available from: [Link]
-
Klančar, U., et al. (2023). Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir. Environments, 12(4), 417. Available from: [Link]
-
Klančar, U., et al. (2023). Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir. ResearchGate. Available from: [Link]
-
Sattelkau, T., & Knußmann, F. (2007). Chemical stability of oseltamivir in oral solutions. PubMed. Available from: [Link]
-
Shah, R. P., et al. (2012). ICH guidance in practice: Degradation behaviour of oseltamivir phosphate under stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 120-130. Available from: [Link]
-
Torati, S., et al. (2025). Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt-Out Method. Chirality, 37(5). Available from: [Link]
-
Narayanarao, K. M. V., & Rapeti, D. B. (2020). characterization of oseltamivir phosphate api and simultaneous quantification and validation of its impurities by uplc. ResearchGate. Available from: [Link]
-
Torati, S., et al. (2025). Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt‐Out Method. ResearchGate. Available from: [Link]
-
Reddy, B., et al. (2014). Synthesis, Isolation and Characterization of Process- Related Impurities in Oseltamivir Phosphate. Semantic Scholar. Available from: [Link]
-
Wang, C., et al. (2022). Characterization of two excipient interaction degradation products in oseltamivir phosphate powder for oral suspension by MS and NMR. Biomedical Chromatography, 37(3), e5559. Available from: [Link]
-
Pitaksuteepong, T., Kesornmalee, K., & Phanaphai, N. (2021). Development and Stability Study of Oseltamivir Reconstitutable Dry Suspension from Capsules. Chiang Mai University Journal of Natural Sciences. Available from: [Link]
-
Wang, C., et al. (2022). Characterization of two excipient interaction degradation products in oseltamivir phosphate powder for oral suspension by MS and NMR. ResearchGate. Available from: [Link]
-
Eawag-BBD. (2013). Oseltamivir Degradation Pathway. Available from: [Link]
-
Xayavong, S., et al. (2018). Stability study of oseltamivir extemporaneous suspension. Asia-Pacific Journal of Science and Technology, 23(2). Available from: [Link]
-
Straub, J. O. (2007). Antiviral Oseltamivir Is not Removed or Degraded in Normal Sewage Water Treatment: Implications for Development of Resistance by Influenza A Virus. PLoS ONE, 2(9), e986. Available from: [Link]
- CN104138355A - A kind of oseltamivir phosphate dry suspension and preparation method thereof. Google Patents.
-
Li, W., et al. (2018). Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs. Scientific Reports, 8(1), 15999. Available from: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Oseltamivir Phosphate?. Available from: [Link]
-
Wikipedia. Oseltamivir total synthesis. Available from: [Link]
-
PubChem. Oseltamivir Citric Acid Adduct tert-Butyl Ester. Available from: [Link]
Sources
- 2. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]
- 3. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 4. Natural and Life Sciences Communications, Chiang Mai University [cmuj.cmu.ac.th]
- 5. Chemical stability of oseltamivir in oral solutions: Ingenta Connect [ingentaconnect.com]
- 6. Chemical stability of oseltamivir in oral solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of two excipient interaction degradation products in oseltamivir phosphate powder for oral suspension by MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. veeprho.com [veeprho.com]
- 10. academia.edu [academia.edu]
